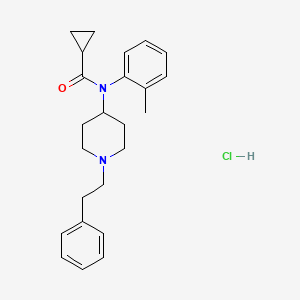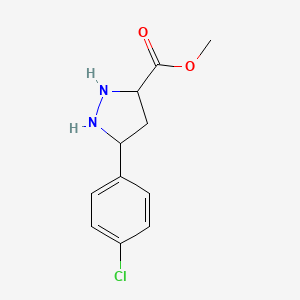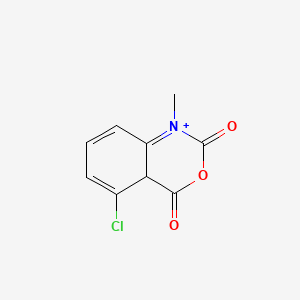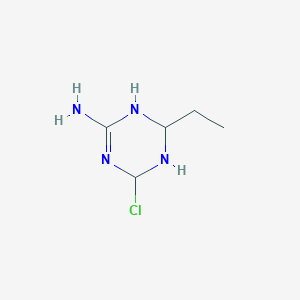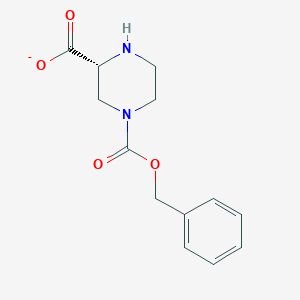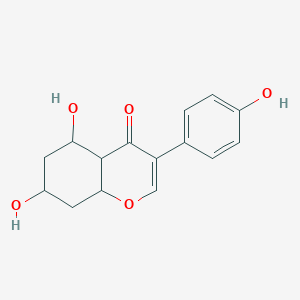
4-bromo-6-chloro-4H-pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-6-chloro-4H-pyridazin-3-one is a useful research compound. Its molecular formula is C4H2BrClN2O and its molecular weight is 209.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-6-chloro-4H-pyridazin-3-one can be synthesized through the reaction of pyridazin-3-one with bromine and chlorine. The reaction typically occurs in an organic solvent such as ethanol or ether . The general reaction scheme is as follows:
Starting Material: Pyridazin-3-one
Reagents: Bromine (Br2) and Chlorine (Cl2)
Solvent: Ethanol or Ether
Conditions: The reaction is carried out at room temperature under an inert atmosphere (nitrogen or argon) to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors with precise control over temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-chloro-4H-pyridazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-Bromo-6-chloro-4H-pyridazin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-6-chloro-4H-pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it has been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This makes it a potential candidate for the development of cardiovascular drugs.
Comparison with Similar Compounds
4-Bromo-6-chloro-4H-pyridazin-3-one can be compared with other similar compounds such as:
- 4-Bromo-6-chloro-2H-pyridazin-3-one
- 5-Bromo-3-chloro-1H-pyridazin-6-one
- 4-Bromo-6-chloro-pyridazin-3-ol
These compounds share similar structural features but differ in their specific functional groups and positions of substitution. The unique combination of bromine and chlorine atoms in this compound gives it distinct chemical and biological properties .
Properties
Molecular Formula |
C4H2BrClN2O |
|---|---|
Molecular Weight |
209.43 g/mol |
IUPAC Name |
4-bromo-6-chloro-4H-pyridazin-3-one |
InChI |
InChI=1S/C4H2BrClN2O/c5-2-1-3(6)7-8-4(2)9/h1-2H |
InChI Key |
YNSXIISKJLLSJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NC(=O)C1Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11aH-benzimidazolo[1,2-a]benzimidazole](/img/structure/B12358561.png)
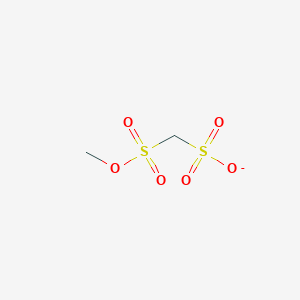
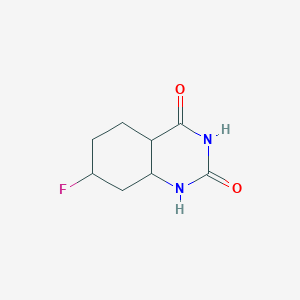
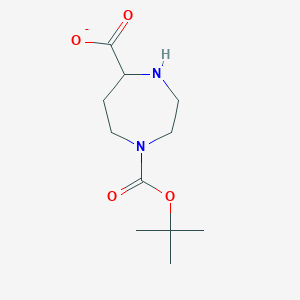
![5-[2-Ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2-methylsulfonyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12358586.png)
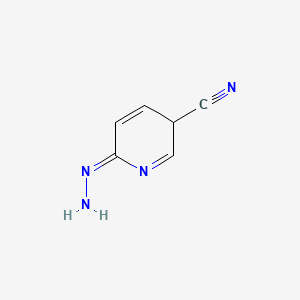
![N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12358601.png)
